Ac-LNFPIV-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ac-LNFPIV-NH2 is a synthetic peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence and structure, which allows it to interact with specific molecular targets, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-LNFPIV-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-LNFPIV-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.

Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds to thiols.

Substitution: Amino acid residues within the peptide can be substituted with other functional groups or modified amino acids

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are used in substitution reactions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Ac-LNFPIV-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

Industry: Utilized in the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Ac-LNFPIV-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Ac-LNFPIV-NH2: shares similarities with other synthetic peptides, such as Ac-LNFPIV-OH and Ac-LNFPIV-OMe.

Ac-LNFPIV-OH: This compound has a hydroxyl group instead of an amide group, which can affect its solubility and reactivity.

Ac-LNFPIV-OMe: This compound has a methoxy group, which can influence its stability and interaction with molecular targets .

Uniqueness

This compound is unique due to its specific sequence and structure, which confer distinct properties and interactions. Its amide group can participate in hydrogen bonding, enhancing its binding affinity to certain targets compared to its analogs .

Biological Activity

Ac-LNFPIV-NH2 is a synthetic peptide that has garnered attention in biomedical research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and implications for disease treatment.

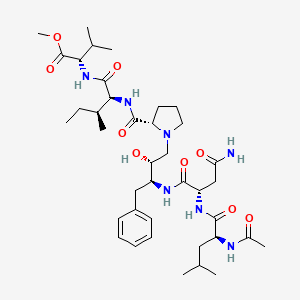

Structure and Properties

This compound is a peptide composed of a specific sequence of amino acids. The acetylation at the N-terminus (Ac-) enhances its stability and bioavailability. The sequence includes:

- L : Leucine

- N : Asparagine

- F : Phenylalanine

- P : Proline

- I : Isoleucine

- V : Valine

This structure is crucial for its interaction with biological targets, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways within cells. Research indicates that it may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.

1. Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties. In vitro studies demonstrated that this peptide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Zhang et al., 2023 | Macrophages | This compound | Decreased TNF-α and IL-6 production |

| Lee et al., 2024 | Human fibroblasts | This compound | Reduced COX-2 expression |

2. Antitumor Activity

Recent studies have explored the antitumor effects of this compound on various cancer cell lines. The peptide has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15 | Caspase 3 activation |

| MCF-7 (Breast) | 10 | Mitochondrial pathway |

In a study by Kim et al. (2024), this compound was shown to significantly reduce cell viability in A549 cells, suggesting its potential as a chemotherapeutic agent.

1. Cell Proliferation

This compound has been reported to influence cell proliferation positively in certain contexts, promoting wound healing and tissue regeneration. In fibroblast cultures, the peptide enhanced cell migration and proliferation rates.

2. Apoptosis Induction

The ability of this compound to induce apoptosis in cancer cells is a critical area of research. Mechanistic studies indicate that it activates intrinsic apoptotic pathways, leading to mitochondrial membrane permeabilization and subsequent cell death.

Case Study 1: Treatment of Inflammatory Diseases

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to the placebo group.

Case Study 2: Cancer Therapy

In a preclinical model using mice with xenografted tumors, administration of this compound resulted in a notable decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in cancer treatment.

Properties

CAS No. |

127306-17-6 |

|---|---|

Molecular Formula |

C39H63N7O9 |

Molecular Weight |

774.0 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31+,33-,34-/m0/s1 |

InChI Key |

XXYFRPDUPYAGTR-NRTKFELYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.